molecular formula C11H21N3O5 B13637864 2-(2,6-Diaminohexanoylamino)pentanedioic acid

2-(2,6-Diaminohexanoylamino)pentanedioic acid

Cat. No.: B13637864
M. Wt: 275.30 g/mol
InChI Key: UGTZHPSKYRIGRJ-UHFFFAOYSA-N
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Description

2-(2,6-Diaminohexanoylamino)pentanedioic acid, also known as L-lysine-L-glutamate (Lys-Glu), is a dipeptide composed of lysine and glutamic acid linked via an amide bond. Its IUPAC name is (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid (C₁₁H₂₁N₃O₅; MW: 275.30 g/mol) .

Properties

IUPAC Name

2-(2,6-diaminohexanoylamino)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-6-2-1-3-7(13)10(17)14-8(11(18)19)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTZHPSKYRIGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,6-Diaminohexanoylamino)pentanedioic acid involves several steps. One common synthetic route includes the reaction of 2,6-diaminohexanoic acid with pentanedioic acid under specific conditions . The reaction typically requires a catalyst and is conducted in a controlled environment to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2,6-Diaminohexanoylamino)pentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

2-(2,6-Diaminohexanoylamino)pentanedioic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in enzyme inhibition and protein interactions. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Diaminohexanoylamino)pentanedioic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Lys-Glu vs. Other Dipeptides
  • (S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic Acid (CAS 3062-07-5): Structure: Composed of a branched-chain amino acid (likely valine/isoleucine derivative) linked to glutamic acid. Molecular Formula: C₁₀H₁₈N₂O₅ (MW: 246.26 g/mol) .
Lys-Glu vs. Folate Derivatives
  • 5-CH₃-H₄folate (5-Methyltetrahydrofolate) :
    • Structure : Pteridine ring linked to glutamic acid.
    • Key Differences : The pteridine ring system enables one-carbon transfer in metabolic pathways, unlike Lys-Glu’s peptide backbone.
    • Molecular Formula : C₂₀H₂₅N₇O₆ (MW: 459.46 g/mol) .
Lys-Glu vs. Methotrexate Analogues
  • Methotrexate Related Compound B: Structure: Pteridinyl-glutamic acid derivative. Key Differences: The pteridine ring and methylamino groups confer dihydrofolate reductase inhibition, a mechanism absent in Lys-Glu. Molecular Formula: C₁₉H₂₀N₈O₅ (MW: 440.41 g/mol) .

Functional Analogues

Lys-Glu vs. Group II mGluR Agonists
  • LY354740: Structure: Bicyclic dicarboxylate. Key Differences: Despite lacking a peptide backbone, LY354740 targets mGluR2/3 receptors, suggesting Lys-Glu’s glutamic acid moiety may interact with similar receptors. Molecular Formula: C₈H₁₁NO₄ (MW: 193.18 g/mol) .

Data Table: Key Attributes of Lys-Glu and Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role/Application
2-(2,6-Diaminohexanoylamino)pentanedioic acid (Lys-Glu) C₁₁H₂₁N₃O₅ 275.30 Diaminohexanoyl, Pentanedioic acid Peptide signaling, potential neurotransmitter analog
(S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic acid C₁₀H₁₈N₂O₅ 246.26 Amino-methylbutanoyl, Pentanedioic acid Unknown; structural dipeptide
5-CH₃-H₄folate C₂₀H₂₅N₇O₆ 459.46 Pteridine, Glutamic acid C1 metabolism, DNA synthesis
Methotrexate Related Compound B C₁₉H₂₀N₈O₅ 440.41 Pteridinyl-glutamic acid Antifolate agent
LY354740 (mGluR2/3 agonist) C₈H₁₁NO₄ 193.18 Bicyclic dicarboxylate Analgesic, neuroprotection

Research Findings and Mechanistic Insights

Lys-Glu in Context

  • Bioavailability: As a dipeptide, Lys-Glu may exhibit enhanced stability compared to free glutamic acid, similar to other peptide derivatives like ZJ-11 and ZJ-17 noted in mGluR research .

Comparative Pharmacodynamics

  • Folate Analogues : 5-CH₃-H₄folate and Methotrexate derivatives are critical in nucleotide synthesis and cancer therapy, respectively, leveraging their pteridine-glutamate structures. Lys-Glu lacks this enzymatic targeting .

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